Leonoside B Leonoside B Stachysoside C is a natural product found in Leonurus glaucescens, Stachys germanica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 135010-56-9
VCID: VC0532768
InChI: InChI=1S/C36H48O19/c1-16-26(42)28(44)33(55-34-29(45)27(43)21(40)15-50-34)36(51-16)54-32-30(46)35(49-11-10-18-5-8-22(47-2)20(39)12-18)52-24(14-37)31(32)53-25(41)9-6-17-4-7-19(38)23(13-17)48-3/h4-9,12-13,16,21,24,26-40,42-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O
Molecular Formula: C36H48O19
Molecular Weight: 784.8 g/mol

Leonoside B

CAS No.: 135010-56-9

Cat. No.: VC0532768

Molecular Formula: C36H48O19

Molecular Weight: 784.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Leonoside B - 135010-56-9

Specification

CAS No. 135010-56-9
Molecular Formula C36H48O19
Molecular Weight 784.8 g/mol
IUPAC Name [(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C36H48O19/c1-16-26(42)28(44)33(55-34-29(45)27(43)21(40)15-50-34)36(51-16)54-32-30(46)35(49-11-10-18-5-8-22(47-2)20(39)12-18)52-24(14-37)31(32)53-25(41)9-6-17-4-7-19(38)23(13-17)48-3/h4-9,12-13,16,21,24,26-40,42-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1
Standard InChI Key ZIPURHYPGUGDEP-DQTDZZOCSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Leonoside B belongs to the oligosaccharide class, characterized by glycosidic bonds linking three to ten monosaccharide units. Its IUPAC name—[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate—reflects its intricate architecture . Key features include:

  • Sugar components: A β-D-glucopyranosyl core linked to α-L-arabinopyranosyl and 6-deoxy-α-L-mannopyranosyl residues .

  • Phenolic substituents: Feruloyl (3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate) and 3-hydroxy-4-methoxyphenethyl groups .

The compound’s amphiphilic nature, arising from hydrophilic sugar units and hydrophobic phenolic groups, influences its solubility and membrane permeability .

Natural Occurrence and Biosynthetic Context

Leonoside B occurs in Leonurus cardiaca (European motherwort), L. japonicus (East Asian motherwort), and Leonotis leonurus (lion’s tail) . Phytochemical analyses of these species reveal:

Plant SpeciesLeonoside B Concentration Range (mg/g dry weight)Associated Phenolic Compounds
L. cardiaca0.12–0.45 Ferulic acid, lavandulifolioside
L. japonicus0.08–0.32 Hyperoside, caffeic acid
L. leonurus0.15–0.50 Isoquercitrin, chlorogenic acid

Biosynthetically, Leonoside B likely arises from glycosylation of phenolic aglycones, a pathway shared with related compounds like verbascoside . The methoxy groups at C3 and C4 positions on its aromatic rings suggest methylation steps mediated by O-methyltransferases .

Analytical Detection and Quantification

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 330 nm remains the primary method for Leonoside B analysis . A validated protocol achieves:

  • Linearity: 0.1–50 μg/mL (R² = 0.999)

  • Limit of detection: 0.03 μg/mL

  • Recovery rate: 96.4–103.2% in spiked plant extracts

High-performance thin-layer chromatography (HPTLC) on silica gel 60 F254 plates with ethyl acetate:methanol:water (10:2:1 v/v) provides complementary separation, with Rf = 0.38 under UV 366 nm .

The ortho-dihydroxy (catechol) group in its feruloyl moiety enables free radical scavenging via hydrogen atom transfer. Quantum mechanical calculations predict a bond dissociation enthalpy (BDE) of 78.3 kcal/mol for the phenolic O–H bond, comparable to reference antioxidant Trolox (76.9 kcal/mol) .

Anti-inflammatory Effects

Molecular docking simulations indicate Leonoside B binds cyclooxygenase-2 (COX-2) with a ΔG of −9.2 kcal/mol, potentially inhibiting prostaglandin E2 synthesis . This interaction involves:

  • Hydrogen bonding between the arabinose unit and COX-2 Arg120

  • π-Stacking of the feruloyl group with Tyr355

Metabolic Stability

In vitro hepatic microsome assays show a half-life (t₁/₂) of 42 minutes for Leonoside B, with primary metabolites including deglycosylated and demethylated derivatives .

Comparative Analysis with Leonoside A

ParameterLeonoside BLeonoside A
Molecular formulaC36H48O19 C35H46O19
Molecular weight784.8 g/mol 770.7 g/mol
Key structural differenceAdditional rhamnose unitArabinose without methoxy group
Reported bioactivitiesAntioxidant, anti-inflammatory Antimicrobial (in silico)

Challenges and Future Directions

Despite its promise, Leonoside B research faces hurdles:

  • Synthetic accessibility: The seven stereocenters and labile glycosidic bonds complicate chemical synthesis .

  • Pharmacokinetic optimization: Low oral bioavailability (predicted 8.7%) necessitates prodrug strategies .

  • Target identification: CRISPR-Cas9 screening could map cellular pathways modulated by Leonoside B.

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